molecular formula C10H14BrN3 B2910549 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide CAS No. 1909347-92-7

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide

Cat. No.: B2910549
CAS No.: 1909347-92-7
M. Wt: 256.147
InChI Key: BDNPGSCFTBWKQP-UHFFFAOYSA-N
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Description

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide is a chemical compound with a complex structure that includes an imidazo[1,2-a]pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with ethylamine under specific conditions to form the desired product . The reaction conditions often include the use of solvents like chloroform and reagents such as bromine for halogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of 2-methylimidazo[1,2-a]pyridine can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .

Scientific Research Applications

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide involves its interaction with molecular targets in biological systems. The imidazo[1,2-a]pyridine core can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The specific pathways and molecular targets depend on the functional groups attached to the core structure and the overall molecular configuration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide is unique due to its specific functionalization, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.BrH/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10;/h2-4,7H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNPGSCFTBWKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CCN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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